molecular formula C32H23N3O4S B2996241 (E)-3-(3,4-bis(benzyloxy)phenyl)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile CAS No. 476673-15-1

(E)-3-(3,4-bis(benzyloxy)phenyl)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile

Cat. No. B2996241
CAS RN: 476673-15-1
M. Wt: 545.61
InChI Key: PLLIVQAXCYZIEI-JVWAILMASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(3,4-bis(benzyloxy)phenyl)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile, also known as BPTAA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Photorefractive Polymer Composites

The compound under discussion shares structural similarities with compounds used in the synthesis of photorefractive polymer composites. These composites, incorporating chromophores like NPADVBB and NPADB, demonstrate excellent phase stability and are used in applications such as ellipsometric measurements and degenerate four-wave mixing experiments (Hendrickx et al., 1998).

Cytotoxic Activities in Cancer Research

Compounds structurally related to (E)-3-(3,4-bis(benzyloxy)phenyl)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile have been investigated for their cytotoxic potency against human cancer cell lines. These compounds, with various substituents, have demonstrated significant potency, indicating potential applications in cancer treatment (Sa̧czewski et al., 2004).

Chemosensor Applications

Similar compounds have been synthesized for potential use as chemosensors for various cations, demonstrating significant changes in fluorescence intensity upon interaction with specific cations. This application could be significant in environmental monitoring and analytical chemistry (Hranjec et al., 2012).

Photovoltaic Applications

Related compounds have been used in the synthesis of donor conjugated polymers for bulk heterojunction solar cells. These applications utilize the unique photophysical properties of such compounds, offering potential advancements in solar energy technology (Raj & Anandan, 2013).

Antitumor and Antioxidant Activities

Several derivatives of similar structures have been evaluated for their antitumor and antioxidant activities. These studies provide insights into the potential therapeutic applications of such compounds in treating various diseases, including cancer (Bhale et al., 2018).

Fluorescent Probes in Food Science

Compounds with structural similarities have been used as fluorescent probes for the detection of bisulfite in food samples. This application is important in food safety and quality control (Chen et al., 2019).

properties

IUPAC Name

(E)-3-[3,4-bis(phenylmethoxy)phenyl]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H23N3O4S/c33-19-27(32-34-29(22-40-32)26-12-7-13-28(18-26)35(36)37)16-25-14-15-30(38-20-23-8-3-1-4-9-23)31(17-25)39-21-24-10-5-2-6-11-24/h1-18,22H,20-21H2/b27-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLLIVQAXCYZIEI-JVWAILMASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C(C#N)C3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-])OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C(\C#N)/C3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-])OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(3,4-bis(benzyloxy)phenyl)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile

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